

InChI key and SMILES string for 3-Methylbenzamide

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Compound of Interest

Compound Name: 3-Methylbenzamide

Cat. No.: B1583426

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An In-depth Technical Guide to 3-Methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier, physicochemical properties, and a detailed experimental protocol for the synthesis of **3-Methylbenzamide**. Additionally, a proposed signaling pathway for the antibacterial activity of related benzamide derivatives is presented.

Chemical Identifiers

The unambiguous identification of chemical substances is crucial for research and development. The International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES) are two key standards for representing chemical structures.

InChIKey: WGRPQCFFBRDZEV-UHFFFAOYSA-N^{[1][2][3]}

SMILES String: Cc1cccc(c1)C(N)=O^{[1][2]}

Quantitative Data

A summary of the key physicochemical properties of **3-Methylbenzamide** is provided in the table below. This data is essential for understanding the compound's behavior in various

experimental settings.

Property	Value
Molecular Formula	C ₈ H ₉ NO
Molecular Weight	135.16 g/mol [1]
Melting Point	94-96 °C[1]
Boiling Point	248.86 °C (estimated)
Density	1.1031 g/cm ³ (estimated)
Flash Point	107.2 °C
Vapor Pressure	0.0181 mmHg at 25 °C
CAS Number	618-47-3[1][2]

Experimental Protocols

Synthesis of 3-Methylbenzamide from 3-Methylbenzoic Acid

This protocol details a common method for the synthesis of **3-Methylbenzamide** via the amidation of 3-methylbenzoic acid. The procedure involves the activation of the carboxylic acid followed by the introduction of an amine source.

Materials:

- 3-Methylbenzoic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- Ammonia solution (e.g., 28% in water or 0.5 M in dioxane)
- Dichloromethane (DCM) or Dimethylformamide (DMF)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

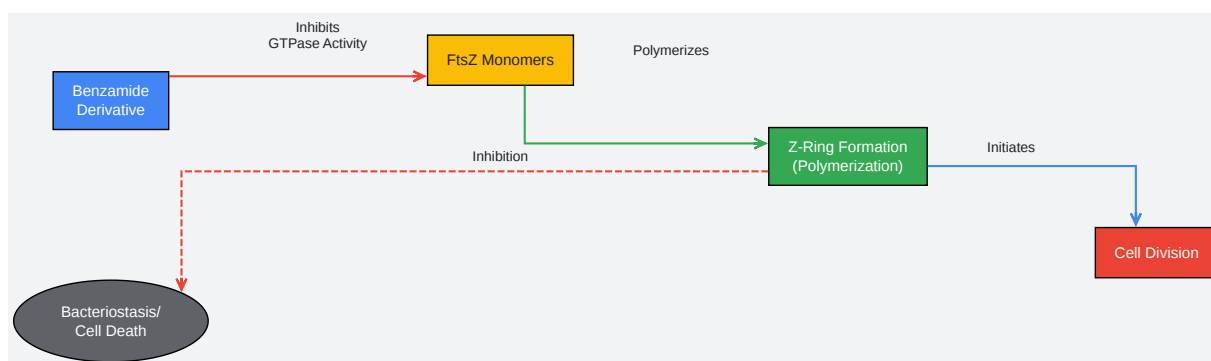
Procedure:

- **Dissolution:** In a clean, dry round-bottom flask, dissolve 3-methylbenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
- **Activation:** To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
- **Stirring:** Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.
- **Amination:** Slowly add a solution of ammonia (2.0 equivalents) to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Once the reaction is complete, dilute the mixture with DCM.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO_3 solution and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .

- Purification:
 - Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure **3-Methylbenzamide**.

Signaling Pathway and Mechanism of Action

Recent studies have indicated that certain benzamide derivatives exhibit antibacterial properties by targeting the bacterial cell division protein FtsZ. While the specific activity of **3-Methylbenzamide** as an FtsZ inhibitor requires further investigation, the following diagram illustrates the proposed mechanism for related compounds.



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Caption: Proposed mechanism of antibacterial action for benzamide derivatives via inhibition of FtsZ polymerization.

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